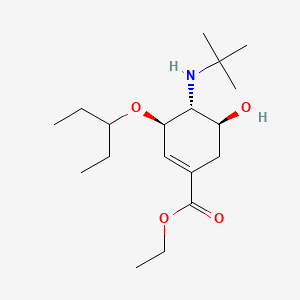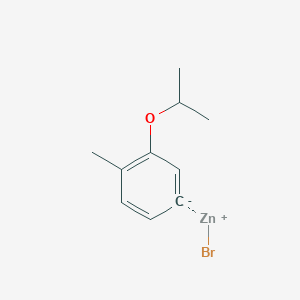
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is a chemical compound known for its unique structure and properties It is an ester derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate typically involves the esterification of ibuprofen with ethanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
Ibuprofen Ethyl Ester: Another ester derivative with similar properties.
Ibuprofen Hydrazide: A derivative used in the synthesis of other bioactive compounds .
Uniqueness
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is unique due to its specific ester structure, which imparts different solubility and reactivity properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C16H22O3 |
|---|---|
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
ethyl 3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H22O3/c1-5-18-15(17)14-16(4,19-14)13-8-6-12(7-9-13)10-11(2)3/h6-9,11,14H,5,10H2,1-4H3 |
Clé InChI |
SFRYUHVBJLTCGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
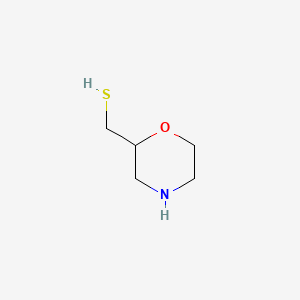
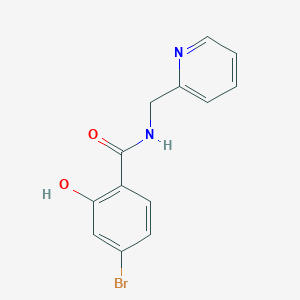


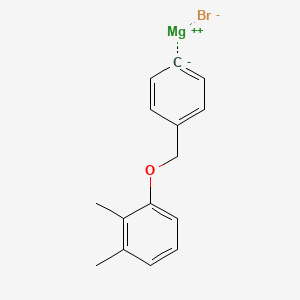
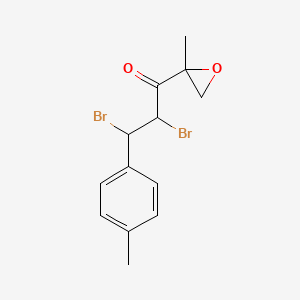
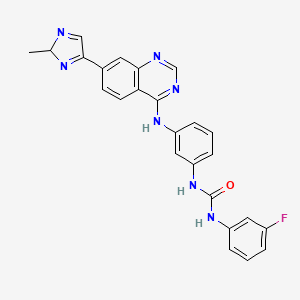
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
